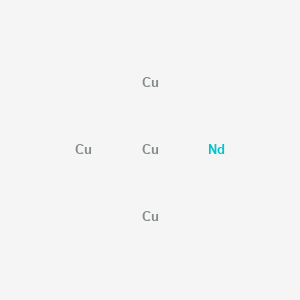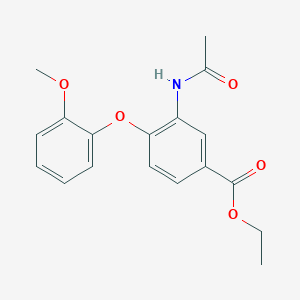![molecular formula C11H13Cl4NO B14430758 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol CAS No. 82147-12-4](/img/structure/B14430758.png)
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is an organic compound characterized by the presence of four chlorine atoms and a diethylamino group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol typically involves the chlorination of a phenol derivative followed by the introduction of the diethylamino group. One common method is as follows:
Chlorination: The phenol derivative is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces the chlorine atoms at the 2, 3, 4, and 5 positions of the phenol ring.
Aminomethylation: The chlorinated phenol is then reacted with diethylamine in the presence of a suitable catalyst, such as formaldehyde, to introduce the diethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of the phenol derivative are chlorinated using industrial chlorination equipment.
Large-Scale Aminomethylation: The chlorinated product is then subjected to aminomethylation using diethylamine and formaldehyde in industrial reactors.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dechlorinated phenol derivatives.
Substitution Products: Phenol derivatives with substituted functional groups.
科学的研究の応用
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and diethylamino group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of microbial growth or modulation of biochemical pathways in cells.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrachlorophenol: Lacks the diethylamino group, making it less versatile in certain applications.
2,3,4,5-Tetrachloro-6-methylphenol: Contains a methyl group instead of the diethylamino group, resulting in different chemical properties.
2,3,4,5-Tetrachloro-6-aminomethylphenol: Contains an aminomethyl group, which may have different reactivity compared to the diethylamino group.
Uniqueness
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is unique due to the presence of both the diethylamino group and multiple chlorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
82147-12-4 |
|---|---|
分子式 |
C11H13Cl4NO |
分子量 |
317.0 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H13Cl4NO/c1-3-16(4-2)5-6-7(12)8(13)9(14)10(15)11(6)17/h17H,3-5H2,1-2H3 |
InChIキー |
GHVPZCDUFVSLTC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)


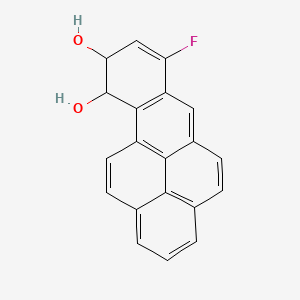
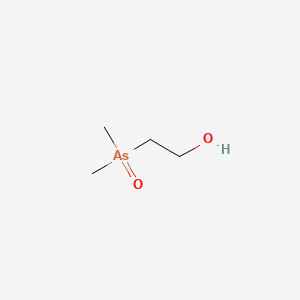
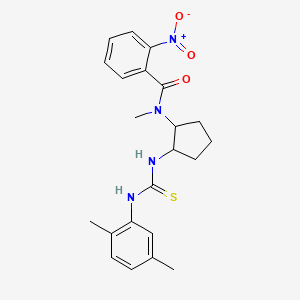
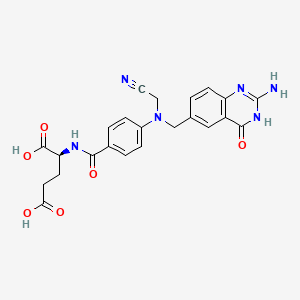
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

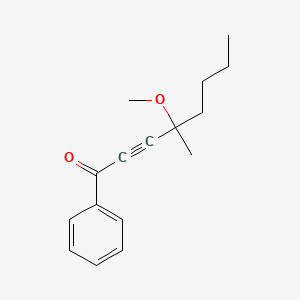
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
